diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate
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Overview
Description
Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, diethyl ester groups, and a trichloroacetoxy moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Diethyl Ester Groups: The diethyl ester groups can be introduced through esterification reactions using diethyl oxalate and appropriate catalysts.
Attachment of the Trichloroacetoxy Moiety: The trichloroacetoxy group can be introduced via a nucleophilic substitution reaction using trichloroacetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroacetoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trichloroacetic anhydride in the presence of a base such as pyridine.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to DNA or RNA: Intercalating into nucleic acids and disrupting their function.
Inhibiting Enzymes: Acting as an inhibitor of key enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting various signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-aminoquinoline-3,6-dicarboxylate: Lacks the trichloroacetoxy moiety but shares the quinoline core and diethyl ester groups.
Diethyl 4-(2,2,2-trichloroacetoxy)quinoline-3,6-dicarboxylate: Similar structure but without the propylamino group.
Uniqueness
Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate is unique due to the presence of both the trichloroacetoxy and propylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
diethyl 4-[3-(2,2,2-trichloroacetyl)oxypropylamino]quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl3N2O6/c1-3-29-17(26)12-6-7-15-13(10-12)16(14(11-25-15)18(27)30-4-2)24-8-5-9-31-19(28)20(21,22)23/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDRHQCTABLESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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